molecular formula C9H10O3 B2420527 2-Hydroxy-3-methoxy-5-methylbenzaldehyde CAS No. 7452-10-0

2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Cat. No. B2420527
CAS RN: 7452-10-0
M. Wt: 166.176
InChI Key: NDGVJTXAOLGFKK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has been used in various applications, including the synthesis of radiolabeling precursor desmethyl-PBR06 .


Synthesis Analysis

The synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde has been achieved by heating p-cresol with hexamethylenetetramine . Another synthesis method involves the use of 2-hydroxy-5-methylisophthalaldehyde, a dialdehyde derivative .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with hydroxy, methoxy, and methyl groups, as well as an aldehyde group . The InChI code for this compound is 1S/C9H10O3/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-5,11H,1-2H3 .

Scientific Research Applications

1. Applications in Organic Synthesis and Chemical Reactions

2-Hydroxy-3-methoxy-5-methylbenzaldehyde has been utilized in various chemical synthesis processes. For instance, its anodic oxidation in acetonitrile-acetic acid results in an acetoxylated product, while the oxidation of its Schiff bases gives cyclohexenetriones (Ohmori, Matsumoto, & Masui, 1980). Additionally, it has been used as a starting material in the practical synthesis of complex compounds like ecteinascidin 743 and safracins, emphasizing its role in complex organic syntheses (Saito et al., 2000).

2. Role in Pheromone Synthesis and Chemical Ecology

The compound is also a significant component in the field of chemical ecology, specifically in the synthesis of pheromones. It has been used for the facile synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound functioning as an alarm and sex pheromone component in astigmatid mites (Noguchi, Mori, Kuwahara, & Sato, 1997).

3. Photoreactive Properties and Material Science Applications

Investigations into the photochemistry of o-tolualdehydes, including derivatives of 2-hydroxy-3-methoxy-5-methylbenzaldehyde, have revealed insights into their photoreactive properties. This understanding is crucial for potential applications in material science and photochemical transformations (Charlton & Koh, 1988).

4. Applications in Sensor Technology and Biological Research

A novel application of this compound is found in the development of fluorescent pH sensors. For example, a derivative of this compound, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, has been used as a highly selective fluorescent pH sensor, valuable for studying biological organelles (Saha et al., 2011).

Safety and Hazards

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

2-hydroxy-3-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGVJTXAOLGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Q & A

Q1: What is the key structural feature that influences the electrochemical behavior of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff base derivatives?

A1: The presence of the hydroxyl group (-OH) in 2-hydroxy-3-methoxy-5-methylbenzaldehyde plays a crucial role in its electrochemical behavior. [] During anodic oxidation, this hydroxyl group facilitates the formation of either a phenoxonium ion or a quinone methide intermediate, depending on the specific reaction conditions. [] These intermediates then react further, leading to the observed pyridination at either the ring or the side-chain methyl group. []

Q2: How does the introduction of a Schiff base influence the anodic oxidation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde?

A2: Introducing a Schiff base to 2-hydroxy-3-methoxy-5-methylbenzaldehyde significantly alters its anodic oxidation pathway. [, , ] Instead of simple acetoxylation at the side-chain methyl group, as observed with the free aldehyde, [] the Schiff base derivatives primarily undergo cyclization reactions to form cyclohexenetriones upon oxidation. [] This difference arises from the imino group in the Schiff base, which participates in the reaction mechanism by promoting the formation of a quinone methide intermediate. []

Q3: Can you elaborate on the regioselectivity observed during the anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde Schiff bases?

A3: Research shows that the anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde Schiff bases exhibits remarkable regioselectivity. [] The pyridine moiety predominantly attaches to the aromatic ring, specifically at the position meta to the hydroxyl group and ortho to the imino group. [] This selectivity stems from the electronic and steric effects exerted by both the hydroxyl and imino groups within the molecule, guiding the incoming pyridine to the observed position. []

Q4: What analytical techniques were employed in these studies to characterize the reaction products and investigate the reaction mechanisms?

A4: Researchers utilized a combination of electrochemical techniques and spectroscopic methods to analyze the reactions. Cyclic voltammetry provided insights into the redox behavior of the compounds. [] Controlled potential and constant current electrolysis were employed to drive the reactions and isolate the products. [] The structures of the resulting compounds were then elucidated using spectroscopic techniques, likely including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ]

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